Ponasterone A
Overview
Description
Ponasterone A is an ecdysone analog, an insect steroid hormone that controls molting and metamorphosis . It was first isolated from the plant Podocarpus nakaii and has been shown to induce molting in houseflies and silkworms . It can be utilized as an inducer of ecdysone-inducible mammalian expression systems .
Synthesis Analysis
The efficient synthesis of Ponasterone A was achieved by the recombinant Escherichia coli harboring the glycosyltransferase GTBP1 in a biphasic system with a molar yield of 92.7% . This in situ product removal provided the “driving force” for shifting the reaction equilibrium towards the synthesis of the product .Molecular Structure Analysis
The molecular formula of Ponasterone A is C27H44O6 . Its molecular weight is 464.63 . The structure of Ponasterone A includes a steroidal core with multiple hydroxyl groups .Chemical Reactions Analysis
Ecdysteroids, including Ponasterone A, are polyhydroxylated sterols that function as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes . They are structurally related to ecdysone .Physical And Chemical Properties Analysis
Ponasterone A is a crystalline solid . It is soluble in ethanol .Safety And Hazards
Ponasterone A may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, flush eyes with water as a precaution in case of eye contact, and never give anything by mouth to an unconscious person .
Future Directions
Ponasterone A is a potential inducer mediating p53 gene therapy in tumors . The bacterium Bacillus pumilus BF1, with considerable activity in the deglycosylation of ponasteroside A into Ponasterone A, was isolated . This work adds to the chemical diversity reported from marine bryozoans and expanded our knowledge of the chemical modifications of the ponasterones .
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYBCXMCWDUAZ-JJJZTNILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040595 | |
Record name | Ponasterone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ponasterone A | |
CAS RN |
13408-56-5 | |
Record name | Ponasterone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ponasterone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponasterone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PONASTERONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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